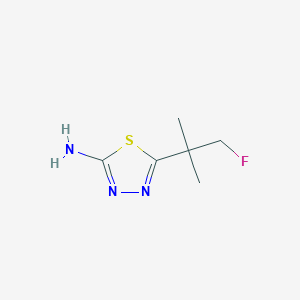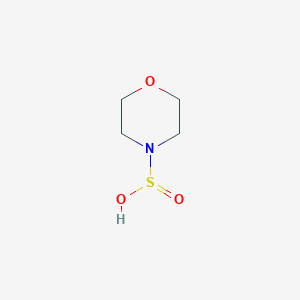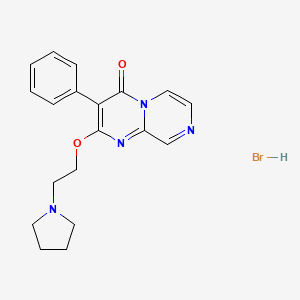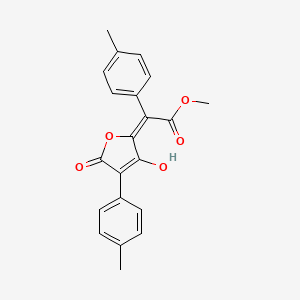
Benzeneacetic acid, alpha-(3-hydroxy-4-(4-methylphenyl)-5-oxo-2(5H)-furanylidene)-4-methyl-, methyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate is a complex organic compound that features a furan ring substituted with hydroxy, oxo, and p-tolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate typically involves multi-step organic reactions. One common approach is the condensation of p-tolylacetic acid with a suitable furan derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The p-tolyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce an alcohol.
Applications De Recherche Scientifique
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Uniqueness
(E)-Methyl 2-(3-hydroxy-5-oxo-4-(p-tolyl)furan-2(5H)-ylidene)-2-(p-tolyl)acetate is unique due to its combination of functional groups and the presence of the furan ring. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.
Propriétés
Numéro CAS |
37542-24-8 |
|---|---|
Formule moléculaire |
C21H18O5 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
methyl (2E)-2-[3-hydroxy-4-(4-methylphenyl)-5-oxofuran-2-ylidene]-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C21H18O5/c1-12-4-8-14(9-5-12)16-18(22)19(26-21(16)24)17(20(23)25-3)15-10-6-13(2)7-11-15/h4-11,22H,1-3H3/b19-17+ |
Clé InChI |
QDCOZQJSQYAOCF-HTXNQAPBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=C(/C(=C(/C3=CC=C(C=C3)C)\C(=O)OC)/OC2=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=C(C3=CC=C(C=C3)C)C(=O)OC)OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911897.png)

![Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B12911909.png)

![7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B12911919.png)



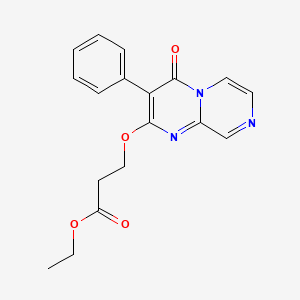
![3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911928.png)
